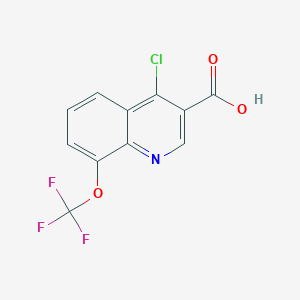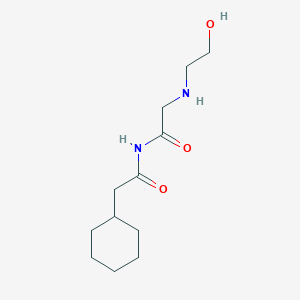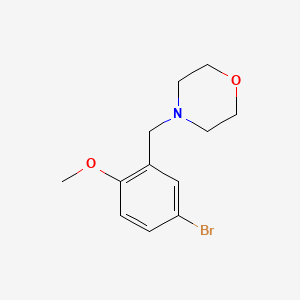![molecular formula C8H5F3N2 B1437181 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190315-94-6](/img/structure/B1437181.png)
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
概要
説明
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis
The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .科学的研究の応用
Chemical and Structural Properties
- 5H-Chromeno[2,3-b]pyridines, related to 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, exhibit significant industrial, biological, and medicinal properties. They have been synthesized via a multicomponent reaction involving compounds such as 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, showcasing their versatile synthesis potential (Ryzhkova et al., 2023).
- The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative, reveals a unique water-bridged hydrogen-bonding network, indicating interesting structural characteristics for potential applications (Ye & Tanski, 2020).
Spectroscopic and Theoretical Studies
- Spectroscopic studies on compounds like 5-Bromo-2-(trifluoromethyl)pyridine, closely related to the chemical , utilized techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR), highlighting the importance of these methods in understanding the chemical's properties (Vural & Kara, 2017).
Synthesis and Reactivity
- Research on the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones led to the formation of γ-1H-pyrrolo[3,2-b]pyridines, demonstrating the reactivity of compounds involving the trifluoromethyl group and their potential in synthesizing novel organic compounds (De Rosa et al., 2015).
Biological and Medicinal Applications
- Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been investigated for their anticancer activity against various cancer cell lines, showcasing the potential of trifluoromethylated compounds in medicinal chemistry (Chavva et al., 2013).
Advanced Material Applications
- The study of 5-(trifluoromethyl)pyridine-2-thione, a compound related to this compound, and its interaction with iodine, demonstrates the potential application of such compounds in material sciences and their behavior in complex chemical environments (Chernov'yants et al., 2011).
作用機序
Target of Action
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that tfmp derivatives have been used in the protection of crops from pests . The synthesis of these compounds often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Pharmacokinetics
It is known that the presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
It is known that tfmp derivatives are used in the protection of crops from pests . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It is known that tfmp derivatives are used in the protection of crops from pests . The use of these compounds should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The nature of these interactions is often characterized by strong binding affinities due to the presence of the trifluoromethyl group, which enhances the compound’s lipophilicity and electronic properties .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic processes, leading to alterations in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are facilitated by the unique structural features of this compound, which allow it to form stable complexes with its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with sustained alterations in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in the breakdown of specific metabolites, leading to an accumulation of these metabolites in the cell. Understanding the metabolic pathways associated with this compound is essential for elucidating its overall biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can influence its overall efficacy and toxicity. Studies have shown that this compound tends to accumulate in specific tissues, which may enhance its therapeutic potential or contribute to its adverse effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the factors that influence the subcellular localization of this compound is crucial for elucidating its mechanism of action .
特性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHDABSKCYWHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659723 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190315-94-6 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)


![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)



![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)
![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)